Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C22H22N2O6S2 and a molecular weight of 474.55. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This compound also includes a methoxyphenyl group and a benzo[b]thiophene group.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a methoxyphenyl group, and a benzo[b]thiophene group. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The methoxyphenyl group is a phenyl group with a methoxy group (-OCH3) attached to it. The benzo[b]thiophene group is a fused ring system that consists of a benzene ring fused to a thiophene ring.Scientific Research Applications
Synthetic Methodologies
This compound and related structures have been utilized in the development of new synthetic routes and methodologies for the creation of complex molecules. For instance, research by T. G. Back and K. Nakajima (2000) elaborates on a convenient new route to synthesize a variety of cyclic compounds, including piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This methodology underscores the versatility of sulfone-based compounds in facilitating the construction of complex nitrogen-containing heterocycles, which are core structures in many biologically active molecules (Back & Nakajima, 2000).
Biological Activities
The compound's structural analogs have shown potential in various biological applications. For example, studies on related benzo[b]thiophene derivatives have explored their anti-inflammatory properties. G. P. Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the structural similarity to compounds known for their anti-inflammatory activity. This research highlights the ongoing investigation into novel molecules that could serve as potential anti-inflammatory agents, inspired by the structural features of the benzo[b]thiophene scaffold (Moloney, 2001).
Metal Complex Formation
Another area of interest is the formation of metal complexes with molecules containing the sulfonamide group, as demonstrated by A. Sousa et al. (2001). They explored the structural characterization of metal complexes containing derivatives similar to the queried compound. This research contributes to the understanding of how these compounds interact with metals, which is valuable for applications in catalysis, material science, and the development of novel coordination compounds (Sousa et al., 2001).
Future Directions
Properties
IUPAC Name |
methyl 3-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-29-14-9-11-15(12-10-14)32(27,28)24-13-5-7-17(24)21(25)23-19-16-6-3-4-8-18(16)31-20(19)22(26)30-2/h3-4,6,8-12,17H,5,7,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHVYSHHUGXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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